molecular formula C8H15ClN2O3 B14359618 2-{[(2-Chloroethyl)carbamoyl](methyl)amino}ethyl acetate CAS No. 91520-22-8

2-{[(2-Chloroethyl)carbamoyl](methyl)amino}ethyl acetate

Cat. No.: B14359618
CAS No.: 91520-22-8
M. Wt: 222.67 g/mol
InChI Key: FRADXGGEWNBJTN-UHFFFAOYSA-N
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Description

2-{(2-Chloroethyl)carbamoylamino}ethyl acetate is an organic compound with a complex structure. It contains functional groups such as chloroethyl, carbamoyl, methylamino, and acetate, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate typically involves multiple steps. One common method includes the reaction of 2-chloroethyl isocyanate with methylamine to form the intermediate 2-{(2-Chloroethyl)carbamoylamino}ethanol. This intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

In industrial settings, the production of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(2-Chloroethyl)carbamoylamino}ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-{(2-Chloroethyl)carbamoylamino}ethyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate
  • 2-{(2-Bromoethyl)carbamoylamino}ethyl acetate
  • 2-{(2-Chloroethyl)carbamoylamino}propyl acetate

Uniqueness

2-{(2-Chloroethyl)carbamoylamino}ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its chloroethyl group allows for versatile substitution reactions, while the carbamoyl and acetate groups provide stability and solubility.

Properties

CAS No.

91520-22-8

Molecular Formula

C8H15ClN2O3

Molecular Weight

222.67 g/mol

IUPAC Name

2-[2-chloroethylcarbamoyl(methyl)amino]ethyl acetate

InChI

InChI=1S/C8H15ClN2O3/c1-7(12)14-6-5-11(2)8(13)10-4-3-9/h3-6H2,1-2H3,(H,10,13)

InChI Key

FRADXGGEWNBJTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(C)C(=O)NCCCl

Origin of Product

United States

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